

Application Notes and Protocols for Butyl 4-[(chloroacetyl)amino]benzoate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Butyl 4-[(chloroacetyl)amino]benzoate

Cat. No.: B1330269

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Introduction

Butyl 4-[(chloroacetyl)amino]benzoate is a derivative of Butyl 4-aminobenzoate (Butamben), a known local anesthetic. The introduction of the chloroacetyl group provides a reactive site, suggesting potential for this compound to act as an irreversible inhibitor or covalent modifier of biological targets. This opens avenues for its investigation in various therapeutic areas, including oncology and neurology. The chloroacetyl group can react with nucleophilic residues, such as cysteine, on proteins, potentially leading to targeted inactivation of enzymes or ion channels.^{[1][2]}

These application notes provide a comprehensive overview of the synthesis, potential mechanisms of action, and detailed experimental protocols for the investigation of **Butyl 4-[(chloroacetyl)amino]benzoate**.

Chemical Properties

Property	Value	Source
Molecular Formula	C13H16ClNO3	N/A
Molecular Weight	269.72 g/mol	N/A
Appearance	White to off-white solid (Predicted)	N/A
Solubility	Soluble in organic solvents like DMSO, DMF, and ethanol. Limited solubility in aqueous solutions.	Predicted based on parent compound

Synthesis Protocol

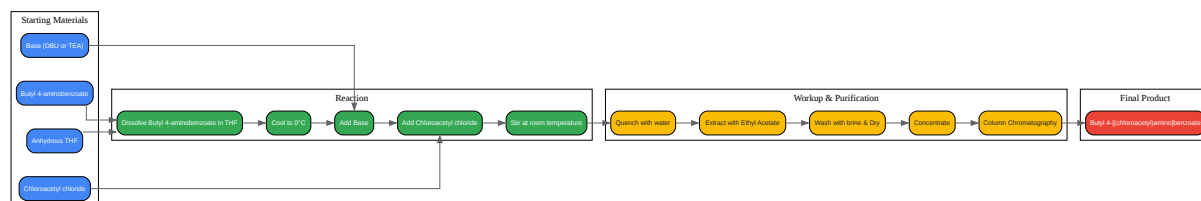
A common method for the synthesis of N-chloroacetylated aromatic amines involves the reaction of the parent amine with chloroacetyl chloride in the presence of a base to neutralize the HCl byproduct.[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#)

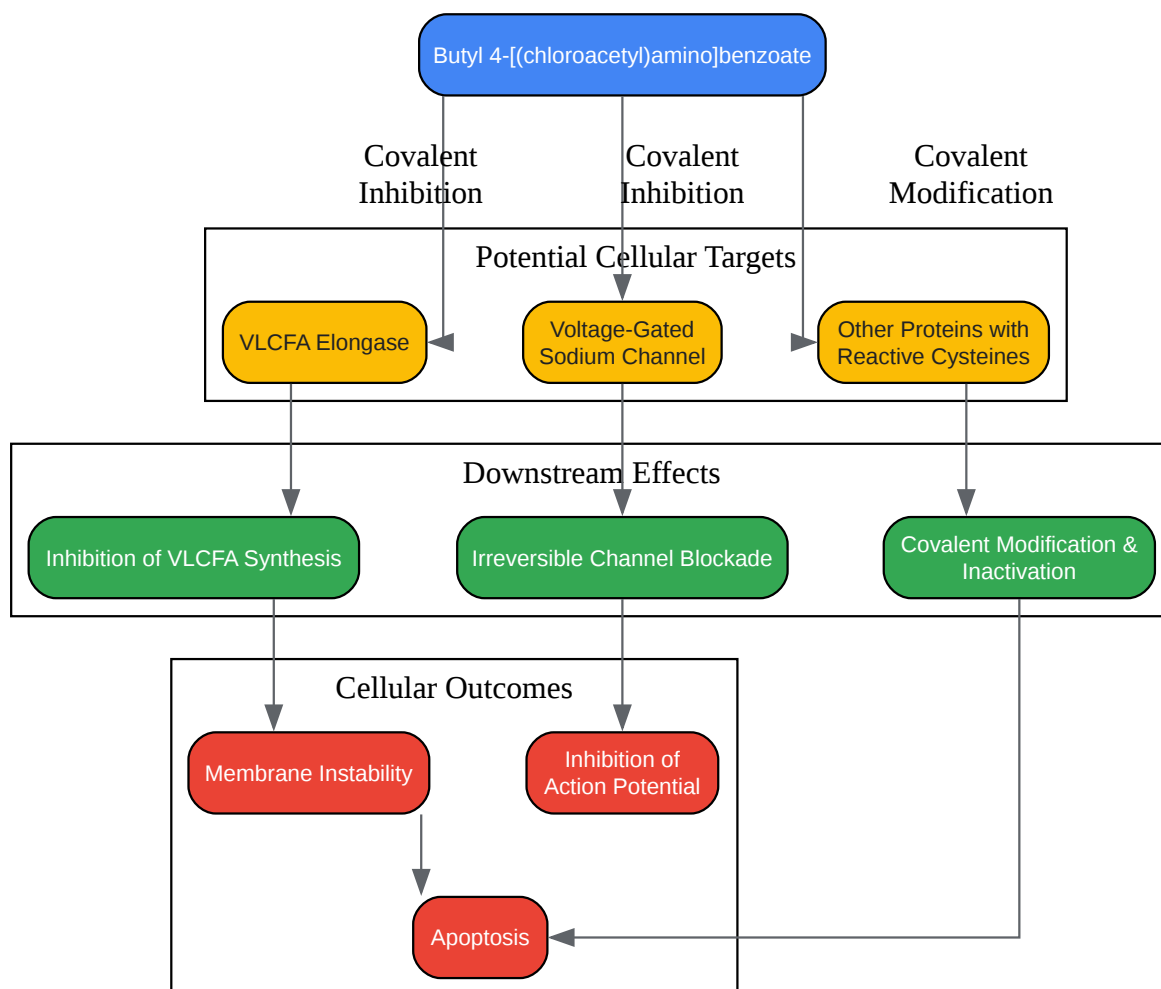
Materials:

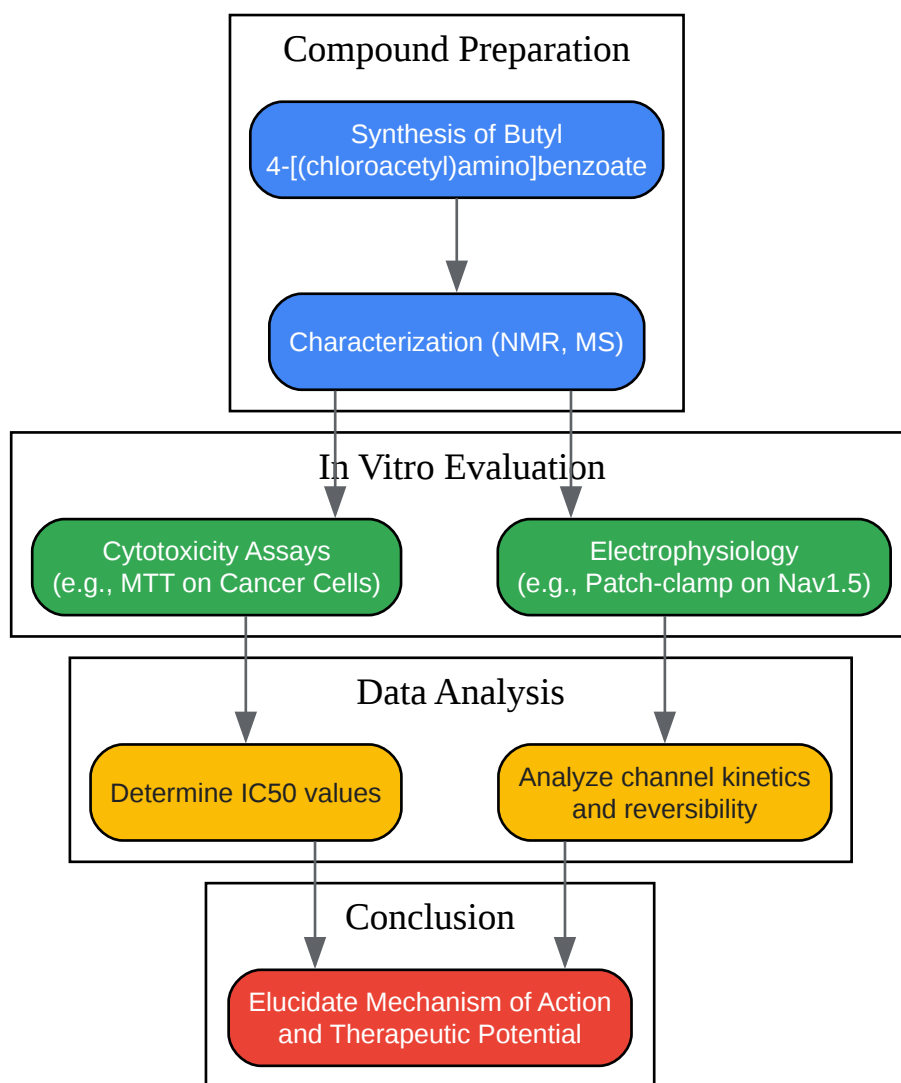
- Butyl 4-aminobenzoate
- Chloroacetyl chloride
- Anhydrous tetrahydrofuran (THF)
- 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or Triethylamine (TEA)
- Anhydrous sodium sulfate
- Ethyl acetate
- Hexane

Procedure:

- In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve Butyl 4-aminobenzoate (1 equivalent) in anhydrous THF.
- Cool the solution to 0°C in an ice bath.
- Add DBU (1.2 equivalents) or TEA (1.5 equivalents) dropwise to the stirred solution.
- Slowly add chloroacetyl chloride (1.1 equivalents) dropwise to the reaction mixture, maintaining the temperature at 0°C.
- After the addition is complete, allow the reaction to warm to room temperature and stir for 3-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, quench the reaction by adding water.
- Extract the product with ethyl acetate (3 x 50 mL).
- Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.
- Filter the solution and concentrate the solvent under reduced pressure to obtain the crude product.
- Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure **Butyl 4-[(chloroacetyl)amino]benzoate**.







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